molecular formula C38H37F3O8S B114188 Iralukast CAS No. 151581-24-7

Iralukast

Numéro de catalogue B114188
Numéro CAS: 151581-24-7
Poids moléculaire: 710.8 g/mol
Clé InChI: IXJCHVMUTFCRBH-SDUHDBOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iralukast is a chemical compound that belongs to the class of leukotriene receptor antagonists. It is a potential therapeutic agent for the treatment of various inflammatory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).

Mécanisme D'action

Iralukast exerts its therapeutic effects by blocking the leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1) and 2 (CysLT2). Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases. By blocking the leukotriene receptors, Iralukast inhibits the inflammatory response and reduces the symptoms of inflammatory diseases.

Effets Biochimiques Et Physiologiques

Iralukast has been shown to have several biochemical and physiological effects. It inhibits the release of inflammatory cytokines, such as interleukin-4 (IL-4) and interleukin-5 (IL-5), and reduces the infiltration of inflammatory cells, such as eosinophils and neutrophils, into the airways. Furthermore, Iralukast has been shown to improve lung function and reduce airway hyperresponsiveness in animal models of asthma and Iralukast.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Iralukast in lab experiments include its high potency and selectivity for the leukotriene receptors, its well-established mechanism of action, and its ability to inhibit leukotriene-mediated inflammation in various animal models of inflammatory diseases. However, the limitations of using Iralukast in lab experiments include its low solubility in aqueous solutions, its potential toxicity at high doses, and the lack of human clinical data on its safety and efficacy.

Orientations Futures

Several future directions for the research on Iralukast include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in human clinical trials, and the exploration of its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the combination of Iralukast with other anti-inflammatory agents may provide a synergistic effect and improve its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of Iralukast involves the reaction of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone with 2-amino-4-methylpyridine in the presence of a base. The reaction yields Iralukast as a yellow solid. The purity of Iralukast can be improved by recrystallization.

Applications De Recherche Scientifique

Iralukast has been extensively studied for its therapeutic potential in various inflammatory diseases. Several preclinical studies have demonstrated the efficacy of Iralukast in inhibiting leukotriene-mediated inflammation in animal models of asthma, allergic rhinitis, and Iralukast. Furthermore, Iralukast has been shown to have anti-inflammatory effects in human clinical trials.

Propriétés

Numéro CAS

151581-24-7

Nom du produit

Iralukast

Formule moléculaire

C38H37F3O8S

Poids moléculaire

710.8 g/mol

Nom IUPAC

7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1

Clé InChI

IXJCHVMUTFCRBH-SDUHDBOFSA-N

SMILES isomérique

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

SMILES canonique

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

Synonymes

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid
CGP 45715A
CGP-45715 A
iralukast

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.